5'-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3'-[1,5]diazinane]-2',4',6'-trione
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Overview
Description
5’-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione typically involves multi-step organic reactions. One common approach includes the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate, followed by subsequent reactions with various reagents . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would typically involve optimization of the laboratory-scale methods, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5’-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Typical reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
5’-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5’-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines: These compounds share a similar azepine ring structure and have been studied for their medicinal properties.
1,2,4-Triazolo[4,3-a]quinoxalines: Known for their antiviral and antimicrobial activities.
Uniqueness
What sets 5’-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione apart is its spirocyclic structure, which imparts unique chemical and biological properties. This structure can influence its reactivity and interactions with biological targets, making it a compound of significant interest for further research.
Properties
Molecular Formula |
C24H24N4O6 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3'-nitrospiro[1,3-diazinane-5,6'-6a,7,8,9,10,11-hexahydro-5H-azepino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C24H24N4O6/c1-34-18-9-6-16(7-10-18)27-22(30)24(21(29)25-23(27)31)14-15-13-17(28(32)33)8-11-19(15)26-12-4-2-3-5-20(24)26/h6-11,13,20H,2-5,12,14H2,1H3,(H,25,29,31) |
InChI Key |
OYXOJEHXLWFDSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3(CC4=C(C=CC(=C4)[N+](=O)[O-])N5C3CCCCC5)C(=O)NC2=O |
Origin of Product |
United States |
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